2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast
Description
“2’-Des(1-hydroxy-1-methylethyl)-2’-methycarboxy Montelukast” is an impurity of Montelukast Sodium . Montelukast Sodium is a leukotriene receptor antagonist (LTRA) used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies .
Physical And Chemical Properties Analysis
The compound appears as a pale yellow to yellow solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Neuroprotective Effects in Alzheimer's Disease
Montelukast, a cysteinyl leukotriene receptor 1 antagonist, has shown promising results in neuroprotective applications. A study by Lai et al. (2014) demonstrated its effectiveness in ameliorating memory impairment induced by amyloid-β in mice, suggesting its potential as a novel treatment strategy for Alzheimer's disease (Lai et al., 2014).
Pulmonary Fibrosis Treatment
Montelukast has also been found to reduce pulmonary fibrosis. Izumo, Kondo, and Nagai (2007) observed its ability to inhibit the inflammatory process and development of bleomycin-induced pulmonary fibrosis in mice, indicating its potential as a therapy for patients with interstitial pulmonary fibrosis (Izumo, Kondo, & Nagai, 2007).
Gastroprotective and Antioxidant Effects
Dengiz et al. (2007) highlighted montelukast's gastroprotective effects on indomethacin-induced gastric ulcer in rats, attributing these effects to its amelioration of oxidative damage (Dengiz et al., 2007).
Enhanced Drug Delivery for Asthma Treatment
Research by Patel, Rashid, and Ahsan (2017) showed that encapsulating montelukast in poly(lactide-co-glycolic acid)-based respirable large porous particles increased its availability in the lungs, offering a potential improvement in asthma treatment (Patel, Rashid, & Ahsan, 2017).
Accelerated Burn Wound Healing
Turtay et al. (2010) found that montelukast, either alone or in combination with topical antibiotics, effectively accelerated burn wound healing in a rat model (Turtay et al., 2010).
Dual-Drug Delivery for Asthma Therapy
Patel, Rashid, Gupta, and Ahsan (2017) developed inhalable particles containing montelukast and low-molecular-weight heparin, demonstrating a robust anti-inflammatory response in the lungs of asthmatic rats, presenting a novel combination therapy for asthma (Patel, Rashid, Gupta, & Ahsan, 2017).
properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-methoxycarbonylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32ClNO4S/c1-40-33(39)29-8-3-2-6-24(29)12-16-31(41-22-34(17-18-34)21-32(37)38)26-7-4-5-23(19-26)9-14-28-15-11-25-10-13-27(35)20-30(25)36-28/h2-11,13-15,19-20,31H,12,16-18,21-22H2,1H3,(H,37,38)/b14-9+/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXWBDOMBDOJN-JLBZDQGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234345 | |
Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy Montelukast | |
CAS RN |
851755-56-1 | |
Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851755561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Des(1-hydroxy-1-methylethyl)-2'-methycarboxy montelukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20234345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-DES(1-HYDROXY-1-METHYLETHYL)-2'-METHYCARBOXY MONTELUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUW20633YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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